![molecular formula C11H14N2S B12119747 1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
1h-Indol-6-amine,4-[(1-methylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Indol-6-amine,4-[(1-methylethyl)thio]- is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indol-6-amine,4-[(1-methylethyl)thio]- can be achieved through several synthetic routes. One common method involves the functionalization of the indole ring. Here is a general synthetic pathway:
Starting Material: The synthesis begins with the commercially available indole.
Nitration: The indole undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Thioether Formation: The 4-position of the indole is functionalized with a thioether group through a nucleophilic substitution reaction. This can be achieved by reacting the indole with an appropriate alkylthiol, such as isopropylthiol, in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1h-Indol-6-amine,4-[(1-methylethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amine and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Modified indole derivatives
Substitution: Various substituted indoles depending on the reagents used
Scientific Research Applications
1h-Indol-6-amine,4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1h-Indol-6-amine,4-[(1-methylethyl)thio]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, and the presence of the amine and thioether groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1h-Indol-6-amine: Lacks the thioether group, which may result in different biological activities.
4-[(1-Methylethyl)thio]-1h-indole:
1h-Indol-6-amine,4-methylthio: Similar structure but with a methylthio group instead of an isopropylthio group, which can influence its chemical properties and biological activities.
Uniqueness
1h-Indol-6-amine,4-[(1-methylethyl)thio]- is unique due to the combination of the amine and thioether groups on the indole core. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-propan-2-ylsulfanyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-7(2)14-11-6-8(12)5-10-9(11)3-4-13-10/h3-7,13H,12H2,1-2H3 |
InChI Key |
XSKJNBJYKNPTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=CC2=C1C=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)
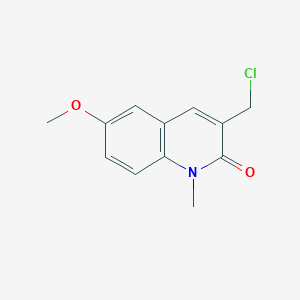
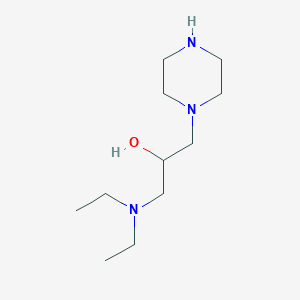
![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)
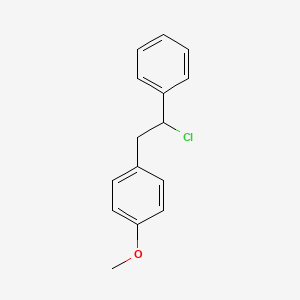

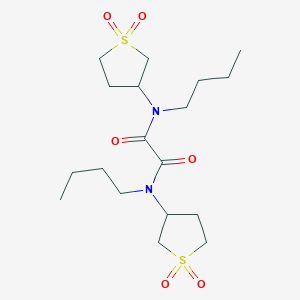
![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
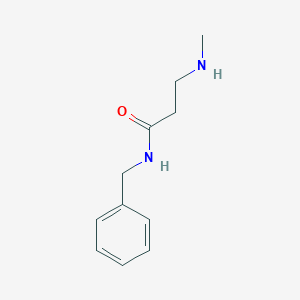
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
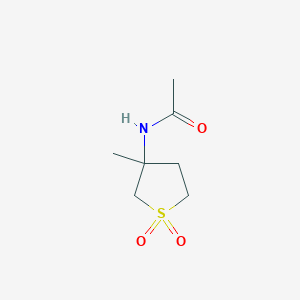
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12119732.png)
